molecular formula C5H10ClNO2 B1624905 N-(3-Chloro-2-hydroxypropyl)acetamide CAS No. 3920-11-4

N-(3-Chloro-2-hydroxypropyl)acetamide

Cat. No. B1624905
CAS RN: 3920-11-4
M. Wt: 151.59 g/mol
InChI Key: XWJZCAOMAPZUFS-UHFFFAOYSA-N
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Description

“N-(3-Chloro-2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C5H10ClNO2 . It has an average mass of 151.591 Da and a monoisotopic mass of 151.040009 Da . It is also known by other names such as “Acetamide, N-(3-chloro-2-hydroxypropyl)-” and "rac-N-(2-hydroxy-3-chloropropyl)acetamide" .


Molecular Structure Analysis

The molecular structure of “N-(3-Chloro-2-hydroxypropyl)acetamide” consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

“N-(3-Chloro-2-hydroxypropyl)acetamide” has a molecular weight of 151.59100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Potential Pesticide Applications N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, including compounds similar to N-(3-Chloro-2-hydroxypropyl)acetamide, have been explored for their potential as pesticides. New X-ray powder diffraction data for these compounds has been reported, highlighting their structural characteristics and potential in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).

Chemical Synthesis and Applications The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, a derivative of N-(3-Chloro-2-hydroxypropyl)acetamide, has been studied. This compound has wide applications in producing various epoxy resins and reactive polymers used for coating metal, leather, paper, and wood (Yadav & Surve, 2013).

Synthesis and Characterization The synthesis and characterization of similar compounds to N-(3-Chloro-2-hydroxypropyl)acetamide have been documented. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through multiple chemical steps, and its molecular structure was identified using various spectroscopic techniques (Zhong-cheng & Wan-yin, 2002).

Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for the complete natural synthesis of antimalarial drugs. Studies have explored chemoselective monoacetylation processes for its production, which is critical for developing effective antimalarial therapies (Magadum & Yadav, 2018).

Involvement in Herbicide Degradation Compounds like acetochlor, closely related to N-(3-Chloro-2-hydroxypropyl)acetamide, undergo N-Deethoxymethylation, a key step in their biodegradation. This process involves a cytochrome P450 system and is crucial in understanding the environmental impact and degradation pathways of herbicides (Wang et al., 2015).

properties

IUPAC Name

N-(3-chloro-2-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJZCAOMAPZUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461158
Record name N-(3-Chloro-2-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-2-hydroxypropyl)acetamide

CAS RN

3920-11-4
Record name N-(3-Chloro-2-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.7 g of acetylchloride are added dropwise to a solution of 39.5 g of 2-phenyl-5-chloromethyloxazolidine in a mixture of 150 ml of chloroform and 16 ml of pyridine at a temperature of -40° C. under agitation. The solution is allowed to warm up to room temperature. After a reaction period of 14 hours, 100 ml of concentrated hydrochloric acid are added. After thoroughly mixing, the aqueous phase is separated and diluted with water to twice its volume and then is saturated with sodium chloride. By extracting the aqueous phase with methylene chloride, drying the methylene-chloride-extract and evaporating the solvent, 19.7 g of N-acetyl-3-chloro-1-aminopropan-2-ol is obtained as an oil which can be used in the following reaction without any purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WR Perrault, BA Pearlman, DB Godrej… - … process research & …, 2003 - ACS Publications
Since 1993, a significant process research and development effort directed towards the large-scale synthesis of oxazolidinone antibacterial agents has been ongoing in both Early …
Number of citations: 104 pubs.acs.org
J Du - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
Ornidazole is a third‐generation nitroimidazole derivative with antiprotozoal and antibacterial properties. The metabolism of [ 14 C]‐ornidazole was investigated in adult male human …
Number of citations: 2 onlinelibrary.wiley.com
DE Schwartz, JC Jordan, W Vetter, G Oesterhelt - Xenobiotica, 1979 - Taylor & Francis
1. Ornidazole, labelled with 14 C in the imidazole ring, administered orally to rats, dogs and men was largely excreted in the urine, predominantly as metabolites, with < 4% of the drug …
Number of citations: 50 www.tandfonline.com
J Hu, J Zhang, S Wu, D Zhu, H Huang, Y Chen… - International journal of …, 2014 - Elsevier
This study evaluated the in vitro anti-anaerobic activity and spectrum of levornidazole, its metabolites and comparators against 375 clinical isolates of anaerobic bacteria, including Gram…
Number of citations: 12 www.sciencedirect.com
Y Cao, X Wu, Y Chen, B Guo, J Yu, G Cao… - International journal of …, 2016 - Elsevier
Levornidazole is the levo-isomer of ornidazole with similar anti-anaerobic activity and lower central neurotoxicity compared with ornidazole. This open-label, parallel, randomised, …
Number of citations: 7 www.sciencedirect.com
Y Cao, M Zhao, X Wu, B Guo, Y Chen, J Yu… - … of Chromatography B, 2014 - Elsevier
We developed and validated an ultra-performance liquid chromatographic (UPLC) method coupled with atmospheric pressure chemical ionization (APCI) mass spectrometry for …
Number of citations: 9 www.sciencedirect.com

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